![molecular formula C14H12N2O4 B5760514 N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide](/img/structure/B5760514.png)
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide, also known as NBHA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a benzamide derivative that has shown promising results in various studies, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anti-cancer properties, and N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide may work through a similar mechanism. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has also been shown to inhibit the activity of the proteasome, a complex of enzymes involved in the degradation of proteins. Inhibition of the proteasome can lead to the accumulation of misfolded proteins and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of HDACs and the proteasome. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has also been investigated for its potential anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines. In addition, N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been shown to inhibit the growth of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is its potential use as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for further investigation. Another advantage is its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. However, one limitation of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide. One area of investigation is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Another area of investigation is its potential use as an anti-inflammatory agent. Further studies are needed to determine its efficacy in vivo and to investigate its mechanism of action. Additionally, N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide could be investigated for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of MRSA. Finally, further studies are needed to investigate the limitations of N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide in lab experiments and to develop new methods for working with this compound.
Métodos De Síntesis
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide can be synthesized using a variety of methods, including the reaction of 3-nitrobenzoyl chloride with 2-(hydroxymethyl)phenol in the presence of a base. Another method involves the reaction of 2-(hydroxymethyl)phenol with 3-nitrobenzoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the growth of bacteria.
Propiedades
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-9-11-4-1-2-7-13(11)15-14(18)10-5-3-6-12(8-10)16(19)20/h1-8,17H,9H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMWDYVLIJPLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(hydroxymethyl)phenyl]-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)
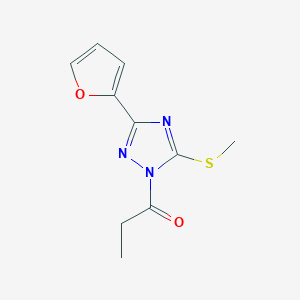
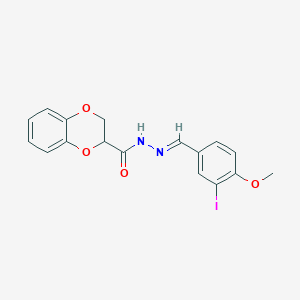
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5760462.png)
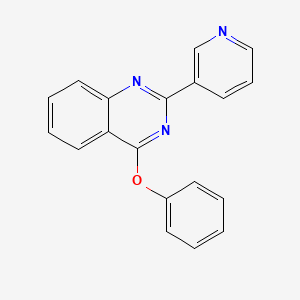
![3-[2-(4-pyridinyl)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B5760475.png)

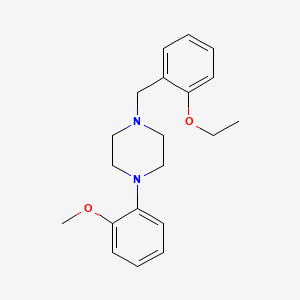
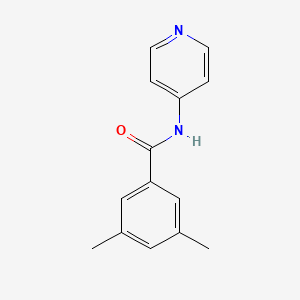
![5-methyl-3-(4-methylphenyl)-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5760489.png)
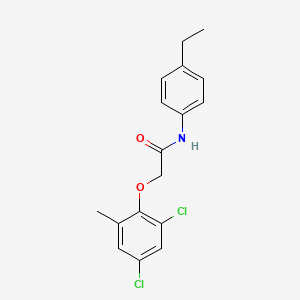
![2,4-dichloro-1-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5760510.png)
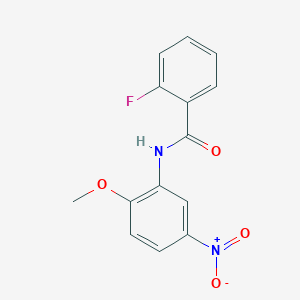
![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5760532.png)